(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a chlorine atom and a hydroxyl group attached to an indane ring system. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity compound. The starting materials are typically inexpensive and readily available, making the process cost-effective .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone, while reduction can produce a fully saturated indane derivative .
Scientific Research Applications
(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but with a bromine atom instead of chlorine.
(1R,2S)-2-Fluoro-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom in place of chlorine.
(1R,2S)-2-Iodo-2,3-dihydro-1H-inden-1-ol: Features an iodine atom instead of chlorine
Uniqueness
(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and interactions. This makes it a valuable compound for various applications in research and industry .
Biological Activity
(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant relevance in organic chemistry and potential biological applications. Its unique structure, characterized by a chlorine atom and a hydroxyl group attached to an indane ring system, influences its reactivity and interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
The molecular formula of this compound is C9H9ClO with a molecular weight of 168.62 g/mol. The compound is notable for its stereochemistry, which plays a crucial role in its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H9ClO |
Molecular Weight | 168.62 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding with target proteins, influencing biochemical pathways.
Key Mechanisms:
- Enzyme Interaction: The compound has been investigated for its potential to act as an enzyme inhibitor or modulator.
- Receptor Binding: Its stereochemistry may affect binding affinity to specific receptors, impacting signal transduction pathways.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
1. Enzyme Modulation
Studies have shown that this compound can interact with specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on certain cytochrome P450 enzymes which are crucial in drug metabolism.
2. Antimicrobial Properties
Preliminary investigations suggest potential antimicrobial activity against specific bacterial strains. The compound's ability to disrupt microbial cell membranes could be a mechanism behind this activity .
3. Antioxidant Activity
Research indicates that this compound may possess antioxidant properties. This could be linked to its ability to scavenge free radicals and mitigate oxidative stress in biological systems .
Case Studies
Several studies have focused on the biological implications of this compound:
Study 1: Enzymatic Resolution
A study by Prysiazhnuk et al. demonstrated the enzymatic resolution of racemic halo-indanols using Burkholderia cepacia lipase. This method allowed for the effective separation of enantiomers with high optical purity and potential applications in pharmaceutical synthesis .
Study 2: Antimicrobial Screening
In another study assessing the antimicrobial efficacy of various halo-indanols, (1R,2S)-2-Chloro was shown to inhibit the growth of Gram-positive bacteria effectively. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .
Properties
Molecular Formula |
C9H9ClO |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(1R,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChI Key |
SKUCQUAQEKVSAQ-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)Cl |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Cl |
Origin of Product |
United States |
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